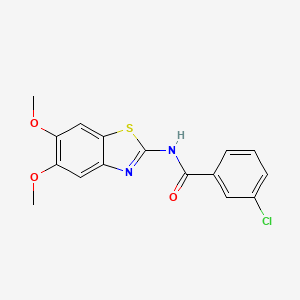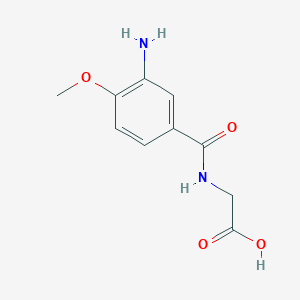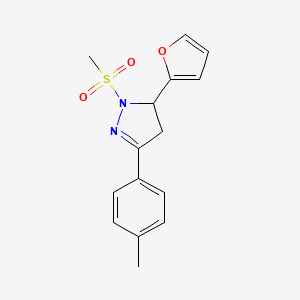
tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves complex organic reactions that lead to its formation. Key strategies include asymmetric synthesis via nitrile anion cyclization, which has been shown to yield chiral pyrrolidines with high enantiomeric excesses. This method involves catalytic asymmetric reduction, displacement reactions, and conjugate additions to achieve the target compound with high purity and yield (Chung et al., 2005).
Molecular Structure Analysis
The molecular structure of this compound has been characterized through various analytical techniques. Single crystal X-ray diffraction analysis has provided detailed insights into its structure, revealing a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring. The presence of diastereomers in the crystal structure has also been noted, indicating the compound's chiral nature (Moriguchi et al., 2014).
Chemical Reactions and Properties
The compound participates in a variety of chemical reactions, including singlet oxygen reactions that lead to 5-substituted pyrroles, serving as precursors to significant compounds like prodigiosin (Wasserman et al., 2004). Its reactivity under different conditions showcases its versatility in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been used in the synthesis of complex chemical structures. For example, it has been involved in nitrile anion cyclization strategies to create chiral pyrrolidine with high yield and enantioselectivity, as demonstrated in the synthesis of N-tert-butyl disubstituted pyrrolidines (Chung et al., 2005).
- The compound has been featured in studies focusing on its molecular structure, as seen in the characterization of similar compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, where its structure was determined through X-ray diffraction analysis (Moriguchi et al., 2014).
Photoredox Catalysis and Chemical Reactions
- The compound plays a role in photoredox catalysis. For instance, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a related compound, was used in a photoredox-catalyzed amination to assemble 3-aminochromones, showcasing its versatility in photocatalyzed protocols (Wang et al., 2022).
- It has also been a part of studies on reactions like the Diels‐Alder reaction, indicating its utility in complex organic synthesis (Padwa et al., 2003).
Structural Analyses and Synthetic Applications
- Structural analyses of similar compounds have provided insights into their crystallization and molecular interactions, as seen in the study of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate (Naveen et al., 2007).
- Research into the synthesis of heterocyclic β-amino acids, including those related to this compound, has shown their utility in preparing biologically relevant compounds (Bovy & Rico, 1993).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
tert-butyl 3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTDULZIBRGBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2492532.png)
![[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2492534.png)
![1-(2-Chlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2492535.png)
![Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2492538.png)

![N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2492541.png)
![2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2492544.png)
![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-phenylcarbamate](/img/structure/B2492545.png)
![3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492548.png)


![2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2492551.png)
![[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2492552.png)